![molecular formula C20H22N6O3 B2993448 2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878732-83-3](/img/structure/B2993448.png)
2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Imidazole Derivatives : Derivatives similar to the specified compound have been synthesized for various scientific purposes, including potential biological activities. For instance, Duran and Canbaz (2013) synthesized a series of drug precursors with structural similarities, focusing on their synthesis and pKa determination, highlighting the importance of the imidazole ring and acetamide moiety in drug design (Duran & Canbaz, 2013).
Anticancer Activity : Another study by Duran and Demirayak (2012) synthesized acetamide derivatives with an imidazole core, exploring their anticancer activities against various human tumor cell lines. This underscores the potential of such compounds in medicinal chemistry, particularly in oncology (Duran & Demirayak, 2012).
Biological Applications
Peripheral Benzodiazepine Receptor Studies : Katsifis et al. (2000) developed substituted imidazo[1,2-α]pyridines, structurally related to the specified compound, as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR). These studies provide a foundation for developing diagnostic tools or therapeutic agents targeting PBRs (Katsifis et al., 2000).
Antiangiogenic Agent Metabolism : Kim et al. (2005) investigated the metabolism of a novel antiangiogenic agent, KR-31831, which shares a core structural motif with the specified compound, illustrating the metabolic pathways and potential biotransformation products in vivo. This research highlights the significance of understanding compound metabolism for therapeutic applications (Kim et al., 2005).
properties
IUPAC Name |
2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-10-6-7-11(2)14(8-10)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARJMCSYSYUFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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